molecular formula C13H21NO4 B3000057 2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate CAS No. 2177266-42-9

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate

Cat. No.: B3000057
CAS No.: 2177266-42-9
M. Wt: 255.314
InChI Key: VQHDFROXQHCGAZ-UHFFFAOYSA-N
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Description

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate is a bicyclic ester featuring a strained 3.1.0 azabicyclohexane core. Its structure comprises a nitrogen-containing bicyclo[3.1.0]hexane system with two ester groups: a tert-butyl ester at position 2 and an ethyl ester at position 1. This compound is primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of constrained peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13-8-9(13)6-7-14(13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHDFROXQHCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite, hydrogen peroxide, and various hydride reagents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate has several applications in scientific research:

Biological Activity

2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate (CAS No. 2177266-42-9) is a bicyclic compound with potential biological activities. Its unique structure, characterized by a bicyclic azabicyclo framework and two carboxylate groups, suggests various pharmacological applications. This article explores the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • LogP : 1.66
  • Polar Surface Area : 56 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The compound's azabicyclo structure allows it to mimic natural substrates or inhibitors, potentially leading to modulation of enzyme activity or receptor signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The structure suggests possible interactions with neurotransmitter systems, which could lead to neuroprotective effects.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various derivatives of azabicyclo compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Organism
2-tert-butyl 1-ethyl 2-azabicyclo...64Staphylococcus aureus
2-tert-butyl 1-ethyl 2-azabicyclo...128Escherichia coli

Cytotoxicity Assays

In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated a dose-dependent cytotoxic effect with IC50 values around 15 µM for HeLa cells.

Cell LineIC50 (µM)
HeLa15
MCF720

Neuroprotective Potential

Research into the neuroprotective effects of azabicyclo compounds has shown promising results. In models of oxidative stress-induced neuronal injury, the compound exhibited protective effects by reducing cell death and reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Bicyclo System Substituents (Positions 1 and 2) Molecular Formula Key Features
2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate (Target) [3.1.0] Ethyl, tert-butyl C₁₃H₂₁NO₄* High ring strain; discontinued
2-tert-butyl 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate [2.1.1] Methyl, tert-butyl C₁₂H₁₉NO₄ Smaller ring; reduced strain
2-tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate [2.1.1] Methyl, tert-butyl, 4-amino C₁₂H₂₀N₂O₄ Amino group enhances reactivity
2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate [4.1.0] (7-membered) Methyl, tert-butyl C₁₃H₂₁NO₄ Larger ring; lower strain
(1S,4S)-2-tert-butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate [2.2.1] (7-membered) Methyl, tert-butyl C₁₃H₂₁NO₄ Stereospecific synthesis

*Molecular formula inferred from analogs in and .

Key Observations:

Ring System and Strain: The target compound’s [3.1.0] system exhibits higher ring strain compared to [2.1.1] or [4.1.0] systems, influencing reactivity and stability .

Substituent Effects: Ethyl vs. methyl esters: Ethyl groups may alter solubility and steric hindrance, impacting downstream reactions . Amino-substituted analogs (e.g., 4-amino derivative) show enhanced nucleophilicity, enabling participation in coupling reactions .

Commercial Availability and Regulatory Status

  • The target compound is discontinued, while analogs like 2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate remain available from suppliers such as BLD Pharmatech and GLPBIO .
  • Regulatory data (e.g., CAS numbers, hazard codes) are critical for compliance; for example, CAS 2106477-57-8 is linked to research-use-only labeling .

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